molecular formula C15H22O2 B2356945 1-[4-(Heptyloxy)phenyl]ethanone CAS No. 37062-61-6

1-[4-(Heptyloxy)phenyl]ethanone

Cat. No. B2356945
CAS RN: 37062-61-6
M. Wt: 234.339
InChI Key: IHSRWPYWJCRGFG-UHFFFAOYSA-N
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Description

“1-[4-(Heptyloxy)phenyl]ethanone” is a chemical compound with the CAS Number: 37062-61-6 . It has a molecular weight of 234.34 . The IUPAC name for this compound is 1-[4-(heptyloxy)phenyl]ethanone . The InChI code for this compound is 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “1-[4-(Heptyloxy)phenyl]ethanone” is represented by the InChI code 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 . The molecular formula is C15H22O2 .


Physical And Chemical Properties Analysis

“1-[4-(Heptyloxy)phenyl]ethanone” is a powder . It has a melting point of 41-45 degrees Celsius .

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[4-(Heptyloxy)phenyl]ethanone derivatives have been explored as photoremovable protecting groups for carboxylic acids. A study by Atemnkeng et al. (2003) introduced a new protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for this purpose. This compound effectively protects various carboxylic acids and releases them upon photolysis with 70-85% isolated yields. The paper details the synthesis and photorelease results of the protected acids, demonstrating the compound's utility in this application (Atemnkeng et al., 2003).

Synthesis and Crystal Structure Analysis

Another application area is in the synthesis and analysis of complex molecular structures. Cai et al. (2020) reported on the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, characterized by various spectroscopic techniques and X-ray crystallography. The compound formed two-dimensional and three-dimensional supramolecular frameworks facilitated by hydrogen bonds and stacking interactions. This research highlights the role of 1-[4-(Heptyloxy)phenyl]ethanone derivatives in facilitating the understanding of molecular structures and interactions (Cai et al., 2020).

Electrocatalytic and Voltammetric Applications

1-[4-(Heptyloxy)phenyl]ethanone and its derivatives are also significant in electrocatalysis and voltammetry. Raoof et al. (2008) developed a carbon paste electrode incorporating 1-[4-(ferrocenyl ethynyl) phenyl]-1-ethanone for the electrocatalytic and voltammetric determination of tryptophan. This electrode exhibited enhanced catalytic performance and provided a basis for developing sensitive and selective methods for analyte determination (Raoof et al., 2008).

Anti-inflammatory Activity

Compounds based on 1-[4-(Heptyloxy)phenyl]ethanone have been studied for their potential anti-inflammatory activity. Singh et al. (2020) investigated three phenyl dimer compounds, including derivatives of 1-[4-(Heptyloxy)phenyl]ethanone, for their anti-inflammatory properties in vivo. The study found that these compounds exhibited moderate to good inhibitory properties, suggesting their potential use in therapeutic applications (Singh et al., 2020).

Safety and Hazards

The safety data sheet for “1-[4-(Heptyloxy)phenyl]ethanone” suggests avoiding contact with skin and eyes, and inhalation of vapour or mist . In case of contact with skin, eyes, or if swallowed, it’s recommended to wash with copious amounts of water and seek medical attention .

properties

IUPAC Name

1-(4-heptoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRWPYWJCRGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Heptyloxy)phenyl]ethanone

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